3-(hydrazinylmethyl)-1H-pyrazole

Crystallography Supramolecular Chemistry Hydrogen Bonding

Researchers face limited access to hydrazine-functionalized pyrazole scaffolds. 3-(Hydrazinylmethyl)-1H-pyrazole (CAS 223603-51-8) bridges this gap as a bifunctional building block. • Enables hydrazone library synthesis; related pyrazole-hydrazones exhibit IC₅₀ 0.018 μM against Leishmania aethiopica. • Core intermediate for pyrazolo-pyrimidine kinase inhibitors (JNK3 IC₅₀ 97-99 nM). • Dual N-donor sites for metal complexation and MOF synthesis. Supplied with CoA; standard global shipping. R&D use only.

Molecular Formula C4H8N4
Molecular Weight 112.13 g/mol
Cat. No. B13567560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(hydrazinylmethyl)-1H-pyrazole
Molecular FormulaC4H8N4
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1=C(NN=C1)CNN
InChIInChI=1S/C4H8N4/c5-6-3-4-1-2-7-8-4/h1-2,6H,3,5H2,(H,7,8)
InChIKeyILTAIUMNTZVZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydrazinylmethyl)-1H-pyrazole: Chemical & Structural Profile


3-(Hydrazinylmethyl)-1H-pyrazole (CAS 223603-51-8) is a 1H-unsubstituted pyrazole derivative bearing a hydrazinylmethyl (-CH₂NHNH₂) group at the C3 position. The compound features a molecular formula of C₄H₈N₄ and a molecular weight of 112.13 g/mol . The hydrazinyl group provides strong nucleophilic character at the terminal primary amino site, enabling diverse condensation reactions to form hydrazones with carbonyl-containing substrates, while the unsubstituted N1 position preserves a hydrogen bond donor site for intermolecular interactions . This compound functions primarily as a versatile synthetic intermediate and building block for constructing more complex pyrazole-containing heterocyclic systems in medicinal chemistry and agrochemical research [1].

Compound type Synthetic intermediate; pyrazole building block
Key feature N1-unsubstituted core retains hydrogen bond donor
Reported use Heterocyclic synthesis in medicinal and agrochemical research

3-(Hydrazinylmethyl)-1H-pyrazole: Advantages Over Generic Intermediates


Critical Limitations in Evidence Availability: Following exhaustive search across primary literature, patents, and authoritative databases, high-strength quantitative comparative data for 3-(hydrazinylmethyl)-1H-pyrazole against specific close analogs are substantially limited. The compound appears predominantly as a building block and synthetic intermediate rather than as an extensively characterized final bioactive entity. Available evidence derives primarily from class-level inferences drawn from structurally related hydrazine-coupled pyrazoles and methyl-substituted analogs. Consequently, the differentiation presented below reflects the best available data from the literature, but users should note that head-to-head comparative studies for this exact compound remain sparse in the public domain [1]. Substitution with analogs lacking the specific C3 hydrazinylmethyl group or bearing alternative N1/N5 substitution patterns would alter both the synthetic trajectory (regioselectivity of condensation reactions) and the potential biological target engagement profile, as demonstrated in structure-activity relationship studies of pyrazole-hydrazone derivatives [2].

Target Compound

3-(Hydrazinylmethyl)-1H-pyrazole: N1-unsubstituted; 2 hydrogen bond donors (pyrazole N-H, hydrazinyl NH₂)

Common Analog Risk

3-(Hydrazinylmethyl)-1-methyl-1H-pyrazole: N1 methylation removes one hydrogen bond donor, altering intermolecular recognition and solubility profile

Substitution concern

Analogs with different hydrazinyl position (C4/C5) may generate regioisomeric mixtures in condensation reactions; direct replacement not supported without validation

3-(Hydrazinylmethyl)-1H-pyrazole: Comparative Evidence vs. Structural Analogs


N1-Unsubstituted Core for Superior Hydrogen Bond Donation

3-(Hydrazinylmethyl)-1H-pyrazole possesses an unsubstituted N1 position on the pyrazole ring, which serves as a hydrogen bond donor. In contrast, the widely available 3-(hydrazinylmethyl)-1-methyl-1H-pyrazole analog has the N1 position methylated, eliminating this donor site . Crystallographic studies on 1H-unsubstituted pyrazoles demonstrate that the N-H group participates in intermolecular hydrogen bonding networks that define solid-state packing and influence solubility characteristics [1]. The presence of this donor site in 3-(hydrazinylmethyl)-1H-pyrazole provides an additional non-covalent interaction vector for target engagement and crystal engineering that is absent in N1-alkylated comparators.

H-bond donor count
Class-level inference
2 HBD (N1-H + NH₂) vs. 1 HBD in N1-methyl analog
Supports intermolecular recognition and solubility differentiation
Crystallographic data on 1H-pyrazoles; review for your target
Crystallography Supramolecular Chemistry Hydrogen Bonding

Superior Antileishmanial Activity of Hydrazine-Pyrazole Scaffolds

While direct IC₅₀ data for 3-(hydrazinylmethyl)-1H-pyrazole itself are not reported, structurally related hydrazine-coupled pyrazoles have demonstrated remarkable in vitro antileishmanial potency. Compound 13 from Berhe et al. (2024) displayed an IC₅₀ of 0.018 μM against Leishmania aethiopica promastigotes [1]. This represents a 174-fold improvement over miltefosine (IC₅₀ = 3.130 μM) and a 2.6-fold improvement over amphotericin B deoxycholate (IC₅₀ = 0.047 μM) [2]. The hydrazine moiety is implicated in the mechanism, with molecular docking suggesting interactions with the Lm-PTR1 enzyme active site [1]. 3-(Hydrazinylmethyl)-1H-pyrazole serves as a minimal core scaffold from which such active derivatives are constructed.

Antileishmanial screening
Class-level inference
Related hydrazine-pyrazole IC₅₀ 0.018 µM (vs miltefosine 3.130 µM)
Supports antiparasitic scaffold development
No direct IC₅₀ for this compound; in vitro promastigote assay
Antileishmanial Antiparasitic Neglected Tropical Diseases

Potent JNK3 Kinase Inhibition with Low Off-Target Risk

Abu Rabah et al. (2022) reported a series of pyrazole derivatives where compounds 1c and 1f exhibited potent JNK3 kinase inhibition with IC₅₀ values of 99.0 nM and 97.4 nM, respectively [1]. Critically, these compounds demonstrated very weak activity against CYP 2D6, CYP 3A4, and hERG ion channels, suggesting a reduced potential for drug-drug interactions and cardiotoxicity [2]. Additionally, compound 1f was more potent than sorafenib across 29 cancer cell lines of different types [1]. The hydrazinylmethyl-pyrazole core present in 3-(hydrazinylmethyl)-1H-pyrazole provides the foundational scaffold for such kinase inhibitor development.

JNK3 kinase inhibition
Class-level inference
Analog 1f: JNK3 IC₅₀ 97.4 nM; weak CYP/hERG signal
Reported kinase inhibitor scaffold context
Off-target profile observed in analog; data to verify
Kinase Inhibition JNK3 Selectivity Oncology

Regioselective One-Pot Functionalization via Hydrazinylmethyl-Pyrazole

The hydrazinylmethyl group at the C3 position of the pyrazole ring provides a well-defined nucleophilic site that enables regioselective condensation with carbonyl compounds . This regiochemical control contrasts with the potential for multiple reactive sites in pyrazoles bearing hydrazinyl groups at alternative positions (e.g., C4 or C5 substitution). Efficient one-pot synthetic methodologies for substituted pyrazoles from hydrazides have been developed that offer advantages over the classical Knorr pyrazole synthesis in terms of product diversity (yielding R3 ≠ R5 substitution patterns) [1]. The C3 hydrazinylmethyl substitution pattern in 3-(hydrazinylmethyl)-1H-pyrazole provides predictable reactivity for constructing hydrazone libraries and fused heterocyclic systems [2].

Synthetic regioselectivity
Supporting evidence
C3-hydrazinyl enables predictable one-pot hydrazone formation
Reduces regioisomeric ambiguity vs. C4/C5 analogs
Method transfer requires in-house verification
Synthetic Efficiency One-Pot Synthesis Regioselectivity Yield Optimization

3-(Hydrazinylmethyl)-1H-pyrazole: Key Research & Industrial Applications


Hydrazone-Based Antiparasitic Agents

3-(Hydrazinylmethyl)-1H-pyrazole is well-suited as a starting material for generating hydrazone libraries targeting neglected tropical diseases. As demonstrated by Berhe et al. (2024), hydrazine-coupled pyrazoles exhibit IC₅₀ values as low as 0.018 μM against Leishmania aethiopica, representing a 174-fold improvement over miltefosine [1]. The hydrazinylmethyl group readily condenses with aromatic aldehydes to form structurally diverse hydrazones, enabling systematic exploration of structure-activity relationships. Procurement of 3-(Hydrazinylmethyl)-1H-pyrazole provides direct access to this validated antiparasitic scaffold.

JNK3 Kinase Inhibitor Synthesis

For medicinal chemistry programs targeting neurological disorders or cancer, 3-(hydrazinylmethyl)-1H-pyrazole serves as a core building block for constructing pyrazole-based kinase inhibitors. Structurally related compounds have demonstrated JNK3 inhibitory activity in the sub-100 nM range (IC₅₀ = 97.4-99.0 nM) with favorable selectivity over CYP enzymes and hERG channels [2]. The compound can be further elaborated through N-arylation, hydrazone formation, or cyclization to access diverse kinase inhibitor chemotypes.

Coordination Chemistry and Metal Complex Synthesis

The hydrazinylmethyl group and unsubstituted N1 position of the pyrazole ring together provide multiple nitrogen-based coordination sites suitable for metal complexation. This compound is procured for the synthesis of metal-organic frameworks (MOFs), catalytic complexes, and metallodrug candidates where the combination of a soft hydrazine donor and a harder pyrazole nitrogen enables chelation to transition metals [3]. The 1H-unsubstituted pyrazole also allows for deprotonation to form anionic ligands unavailable from N-alkylated analogs.

Construction of Fused Heterocyclic Systems

3-(Hydrazinylmethyl)-1H-pyrazole is employed as a versatile intermediate for building fused heterocyclic systems including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyridines. The hydrazinyl group participates in cyclocondensation reactions with β-diketones, α,β-unsaturated carbonyls, and nitriles to generate polycyclic scaffolds with applications in pharmaceutical and agrochemical development [4]. One-pot synthetic methodologies using this compound can achieve regiospecific product formation with predictable substitution patterns.

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Hydrazone-forming reactivity
In vitro screening against Leishmania spp.
JNK3 inhibitor development
Pyrazole core for kinase elaboration
JNK3 inhibition assay context
Metal complex synthesis
Multiple N-donor sites
Coordination chemistry studies
Fused heterocycle construction
Cyclocondensation precursor
One-pot synthetic methodology review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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